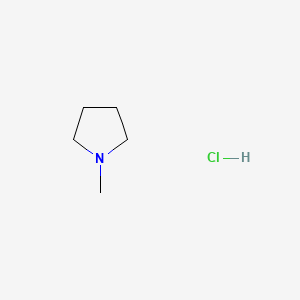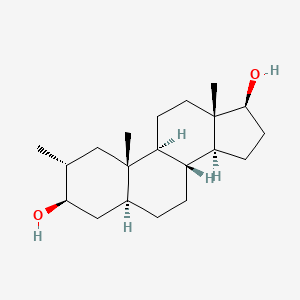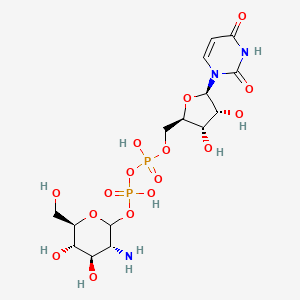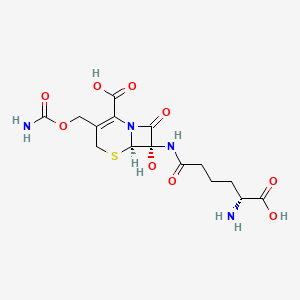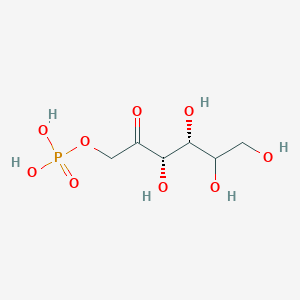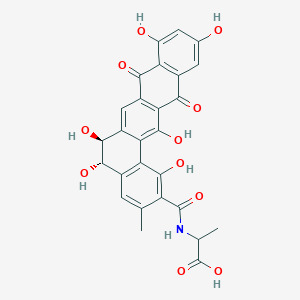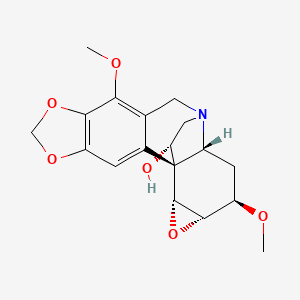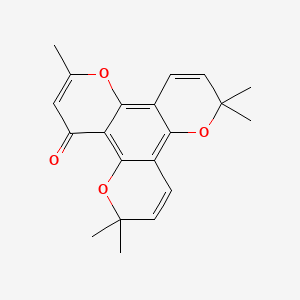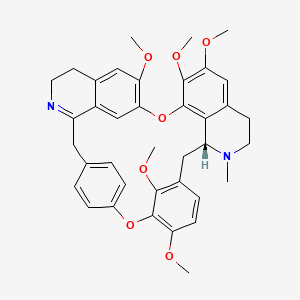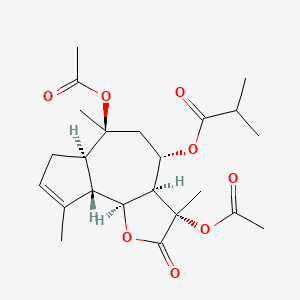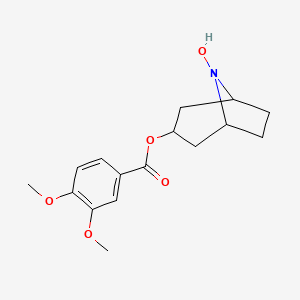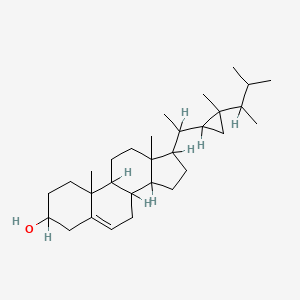
Gorgosterol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gorgosterol, also known as this compound, is a naturally occurring sterol with the molecular formula C30H50O. It is a significant component of marine organisms, particularly sponges and algae. This compound is characterized by its unique structure, which includes a cyclopropyl ring fused to the sterol backbone, making it distinct from other sterols.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Gorgosterol typically involves multiple steps, starting from simpler sterol precursors. The process often includes:
Hydrogenation: To reduce double bonds in the precursor molecules.
Cyclopropanation: To introduce the cyclopropyl ring, a key feature of this compound.
Oxidation and Reduction: To achieve the desired hydroxyl group at the 3-position.
Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance in marine organisms. extraction and purification from these natural sources are the primary methods used. Techniques such as solvent extraction, chromatography, and crystallization are employed to isolate and purify the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form various saturated sterols.
Substitution: The hydroxyl group at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Saturated sterols.
Substitution Products: Alkylated or acylated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Gorgosterol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex sterols and steroids.
Biology: Studied for its role in the cell membranes of marine organisms and its impact on membrane fluidity and function.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of bioactive compounds and as a biomarker for marine pollution studies.
Wirkmechanismus
The mechanism of action of Gorgosterol involves its interaction with cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and ion transport. Additionally, this compound may interact with specific proteins and enzymes, modulating their activity and contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Cholesterol: A well-known sterol with a similar structure but lacking the cyclopropyl ring.
Ergosterol: Found in fungi, similar in structure but with a different side chain.
Stigmasterol: A plant sterol with a similar backbone but different functional groups.
Uniqueness of Gorgosterol: this compound is unique due to its cyclopropyl ring, which is not present in most other sterols. This structural feature imparts distinct physical and chemical properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
29782-65-8 |
|---|---|
Molekularformel |
C30H50O |
Molekulargewicht |
426.7 g/mol |
IUPAC-Name |
10,13-dimethyl-17-[1-[2-methyl-2-(3-methylbutan-2-yl)cyclopropyl]ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H50O/c1-18(2)20(4)30(7)17-27(30)19(3)24-10-11-25-23-9-8-21-16-22(31)12-14-28(21,5)26(23)13-15-29(24,25)6/h8,18-20,22-27,31H,9-17H2,1-7H3 |
InChI-Schlüssel |
YRPMZHRSQIFCLR-UHFFFAOYSA-N |
SMILES |
CC(C)C(C)C1(CC1C(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)C |
Kanonische SMILES |
CC(C)C(C)C1(CC1C(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)C |
Key on ui other cas no. |
29782-65-8 |
Synonyme |
gorgosterol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


